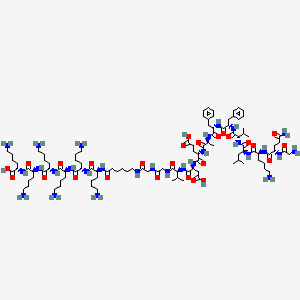
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6, also known as Aβ(15-25)-NH2, is a peptide fragment of amyloid beta (Aβ) protein. Aβ protein is a major component of amyloid plaques, which are found in the brains of individuals with Alzheimer's disease. Aβ(15-25)-NH2 is a synthetic peptide that has been extensively studied for its potential therapeutic applications in Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of Aβ(15-25)-NH2 is not fully understood. However, it is believed to exert its neuroprotective effects by inhibiting the aggregation of Aβ protein and reducing neuroinflammation. Aβ(15-25)-NH2 has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Biochemical and Physiological Effects:
Aβ(15-25)-NH2 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the aggregation of Aβ protein, reduce neuroinflammation, and improve cognitive function in animal models of Alzheimer's disease. Aβ(15-25)-NH2 has also been shown to activate the PI3K/Akt signaling pathway, which plays a crucial role in neuronal survival and synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Aβ(15-25)-NH2 has several advantages for lab experiments. It is a synthetic peptide that can be easily synthesized using SPPS methods. It is also relatively stable and can be stored for long periods of time. However, Aβ(15-25)-NH2 has some limitations for lab experiments. It is a synthetic peptide that may not fully replicate the properties of the native Aβ protein. Additionally, Aβ(15-25)-NH2 may not fully replicate the complex pathophysiology of Alzheimer's disease.
Direcciones Futuras
There are several future directions for research on Aβ(15-25)-NH2. One area of research is the development of new therapeutic applications for Aβ(15-25)-NH2 in Alzheimer's disease. Another area of research is the development of new synthetic peptides that can replicate the properties of the native Aβ protein more accurately. Additionally, further research is needed to fully understand the mechanism of action of Aβ(15-25)-NH2 and its potential therapeutic applications in other neurodegenerative diseases.
Métodos De Síntesis
Aβ(15-25)-NH2 can be synthesized using solid-phase peptide synthesis (SPPS) methods. The peptide is typically synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, which involves the stepwise addition of amino acids to a growing peptide chain. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
Aβ(15-25)-NH2 has been extensively studied for its potential therapeutic applications in Alzheimer's disease. It has been shown to have neuroprotective effects, including the ability to prevent the formation of amyloid plaques and reduce neuroinflammation. Aβ(15-25)-NH2 has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[6-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]hexanoylamino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H178N28O26/c1-62(2)55-77(128-96(149)73(40-21-28-52-111)126-97(150)74(43-45-81(114)134)120-83(136)59-113)101(154)133-89(64(5)6)104(157)131-79(57-67-33-13-9-14-34-67)100(153)129-78(56-66-31-11-8-12-32-66)99(152)118-65(7)90(143)121-75(44-46-86(139)140)98(151)130-80(58-87(141)142)102(155)132-88(63(3)4)103(156)117-61-85(138)116-60-84(137)115-54-30-10-15-42-82(135)119-68(35-16-23-47-106)91(144)122-69(36-17-24-48-107)92(145)123-70(37-18-25-49-108)93(146)124-71(38-19-26-50-109)94(147)125-72(39-20-27-51-110)95(148)127-76(105(158)159)41-22-29-53-112/h8-9,11-14,31-34,62-65,68-80,88-89H,10,15-30,35-61,106-113H2,1-7H3,(H2,114,134)(H,115,137)(H,116,138)(H,117,156)(H,118,152)(H,119,135)(H,120,136)(H,121,143)(H,122,144)(H,123,145)(H,124,146)(H,125,147)(H,126,150)(H,127,148)(H,128,149)(H,129,153)(H,130,151)(H,131,157)(H,132,155)(H,133,154)(H,139,140)(H,141,142)(H,158,159)/t65-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEUIDMLKPOSPR-DLLTXYIUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)NCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H178N28O26 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2248.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gly-amyloid beta-protein (15-25)-gly-epsilon-aminocaproyl(-lys)6 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Imidazole,4,5-dihydro-2-[(methylthio)methyl]-(9CI)](/img/no-structure.png)
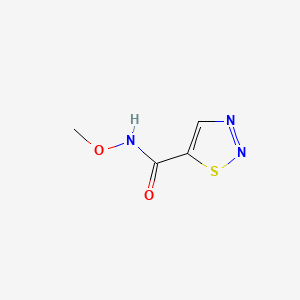
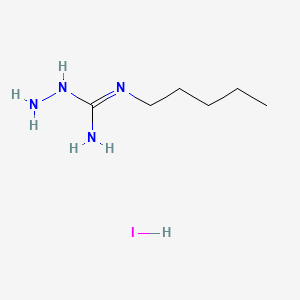
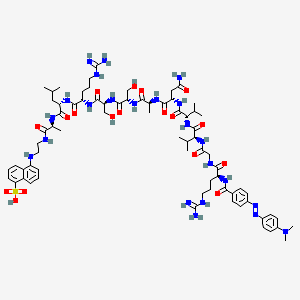
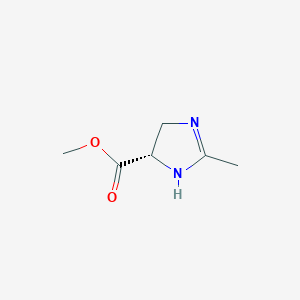
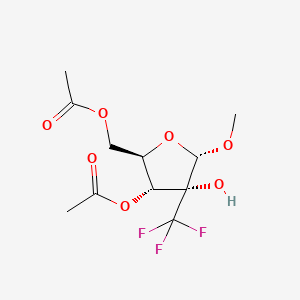
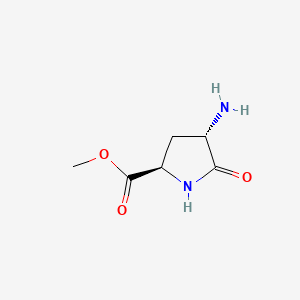
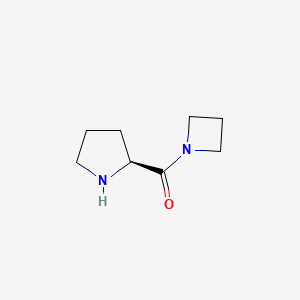
![6-Benzo[b]furanethanol](/img/structure/B573531.png)
![(R)-1-(4-chlorobenzo[d]thiazol-2-yl)ethanamine](/img/structure/B573533.png)